Cdc7-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

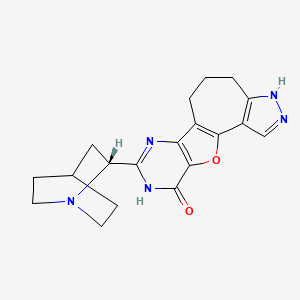

Molecular Formula |

C19H21N5O2 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

13-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-17-oxa-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |

InChI |

InChI=1S/C19H21N5O2/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m1/s1 |

InChI Key |

GQKMQWSLJVXSMV-CQSZACIVSA-N |

Isomeric SMILES |

C1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)[C@H]5CC6CCN5CC6 |

Canonical SMILES |

C1CC2=C(C3=C(C1)NN=C3)OC4=C2N=C(NC4=O)C5CC6CCN5CC6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Cdc7 Inhibitor TAK-931 (Simurosertib)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective Cell Division Cycle 7 (Cdc7) kinase inhibitor, TAK-931 (Simurosertib). This document details its chemical structure, synthesis, mechanism of action, and biological activity, supported by quantitative data and experimental protocols.

Chemical Structure and Properties

TAK-931, with the chemical name 2-((2S)-1-azabicyclo[2.2.2]oct-2-yl)-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one hemihydrate, is a small molecule inhibitor of Cdc7 kinase.[1] Its chemical formula is C₁₇H₁₉N₅OS, and it has a molecular weight of 341.43 g/mol .[2]

Chemical Structure of TAK-931:

A visual representation of the chemical structure of TAK-931 can be found in the referenced literature.[1][3]

Synthesis Pathway

The synthesis of TAK-931 involves a multi-step process culminating in the formation of the thieno[3,2-d]pyrimidinone core coupled with a quinuclidine moiety.[4][5] A general outline of the synthesis is as follows:

-

Formation of the Thiophene Ring: The synthesis commences with a Vilsmeier chloroformylation of an acetyl pyrazole derivative, which is then reacted with hydroxylamine to yield a chloroacrylonitrile intermediate. This intermediate subsequently reacts with methyl thioglycolate under basic conditions to form the aminothiophene derivative.[6]

-

Construction of the Thieno[3,2-d]pyrimidinone Core: The aminothiophene derivative undergoes cyclization to form the core heterocyclic structure of TAK-931.

-

Coupling with the Quinuclidine Moiety: The final key step involves the coupling of the thieno[3,2-d]pyrimidinone core with the (2S)-1-azabicyclo[2.2.2]oct-2-yl (quinuclidine) moiety to yield the final product, TAK-931.[4][5]

A more detailed, step-by-step synthesis scheme can be found in the supplementary materials of the referenced publications.[4][7]

References

- 1. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ChemGood [chemgood.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a Novel, Highly Potent, and Selective Thieno[3,2- d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mechanism of Action of Cdc7 Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anticancer therapies. Its overexpression in a wide range of human tumors, coupled with the profound reliance of cancer cells on robust DNA replication, has spurred the development of potent and selective Cdc7 inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of Cdc7 inhibitors, offering a comprehensive resource for researchers and drug development professionals. We delve into the core biology of Cdc7, the molecular interactions of its inhibitors, and the resultant cellular consequences. This guide summarizes key quantitative data for representative inhibitors, provides detailed experimental protocols for their characterization, and utilizes visualizations to elucidate complex signaling pathways and experimental workflows.

Introduction to Cdc7 Kinase: The Guardian of S-Phase Entry

Cdc7 is a serine/threonine kinase that plays an indispensable role in the G1/S transition and the subsequent initiation of DNA replication.[1][2] Its activity is tightly regulated throughout the cell cycle, primarily through its association with the regulatory subunit Dbf4 (Dumbbell former 4), forming the active Dbf4-dependent kinase (DDK) complex.[2][3] The primary and most well-characterized substrate of Cdc7 is the minichromosome maintenance (MCM) 2-7 complex, a core component of the pre-replication complex (pre-RC) that assembles at replication origins during the G1 phase.

The phosphorylation of multiple subunits of the MCM complex, particularly MCM2, by Cdc7 is a pivotal event that triggers a conformational change in the complex.[4][5] This phosphorylation is essential for the recruitment of other key replication factors, such as Cdc45 and the GINS complex, leading to the formation of the active CMG (Cdc45-MCM-GINS) helicase. The CMG helicase then unwinds the DNA, allowing for the loading of the DNA replication machinery and the initiation of DNA synthesis.[6] Given its central role in this process, the inhibition of Cdc7 presents a powerful strategy to arrest the proliferation of rapidly dividing cancer cells.

Mechanism of Action: How Cdc7 Inhibitors Halt the Cell Cycle

The majority of Cdc7 inhibitors developed to date are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrates.[3][7] By blocking the catalytic activity of Cdc7, these inhibitors effectively prevent the phosphorylation of the MCM complex.

The direct consequence of this inhibition is the failure to activate the MCM helicase, thereby stalling the initiation of DNA replication. This leads to a cascade of cellular events:

-

S-Phase Arrest: Cells are unable to initiate DNA synthesis and arrest in the S-phase of the cell cycle.[8]

-

Replication Stress: The stalling of replication forks induces a state of replication stress.

-

DNA Damage Response: The cellular machinery recognizes the stalled replication forks as a form of DNA damage, activating DNA damage response (DDR) pathways.

-

Apoptosis in Cancer Cells: In cancer cells, which often have compromised cell cycle checkpoints (e.g., p53 mutations), prolonged S-phase arrest and replication stress overwhelm the cellular repair mechanisms, leading to the induction of apoptosis.[3][7]

-

G1 Arrest in Normal Cells: In contrast, normal, non-transformed cells with intact p53 pathways often respond to Cdc7 inhibition by arresting in the G1 phase, a protective mechanism that prevents them from entering a compromised S-phase.[7] This differential response provides a therapeutic window for Cdc7 inhibitors.

This targeted disruption of DNA replication initiation underscores the potential of Cdc7 inhibitors as selective anti-cancer agents.

Quantitative Data for Representative Cdc7 Inhibitors

While specific data for a compound named "Cdc7-IN-19" is not publicly available, the following tables summarize key quantitative data for well-characterized, potent, and selective Cdc7 inhibitors to provide a comparative overview.

Table 1: Biochemical Potency of Representative Cdc7 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| TAK-931 | Cdc7/Dbf4 | Biochemical Kinase Assay | <1 | [5] |

| XL413 | Cdc7/Dbf4 | Biochemical Kinase Assay | 3.4 | [1] |

| PHA-767491 | Cdc7/Dbf4 | Biochemical Kinase Assay | 10 | [1][9] |

| CRT'2199 | Cdc7 | Biochemical Kinase Assay | 4 | [10] |

| EP-05 | Cdc7 | Biochemical Kinase Assay | <1 (Kd = 0.11 nM) | [11] |

Table 2: Cellular Activity of Representative Cdc7 Inhibitors

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| TAK-931 | COLO 205 | Cell Proliferation | Not specified, but potent | [5] |

| XL413 | Colo-205 | Cell Proliferation | 2.7 | [1] |

| PHA-767491 | Multiple | Cell Proliferation | Average 3.17 | [1] |

| EP-05 | Capan-1 | Cell Proliferation | 0.028 | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Cdc7 inhibitors.

Cdc7/Dbf4 Biochemical Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kits designed to measure Cdc7 kinase activity.[4][12]

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against Cdc7 kinase.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme complex

-

Kinase substrate (e.g., PDKtide)[4]

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Protocol:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 1x kinase assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).

-

Reaction Setup:

-

Add 2.5 µL of the serially diluted test compound or vehicle (DMSO) to the wells of the assay plate.

-

Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.

-

Add 12.5 µL of the master mix to each well.

-

Prepare a solution of the Cdc7/Dbf4 enzyme in kinase assay buffer.

-

-

Initiate Reaction: Add 10 µL of the diluted Cdc7/Dbf4 enzyme to each well to start the reaction. For the "blank" control, add 10 µL of kinase assay buffer without the enzyme.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[4][12]

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40-45 minutes.[4]

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for another 30-45 minutes.[4]

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the "blank" reading from all other readings. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of MCM2 Phosphorylation

Objective: To assess the in-cell inhibition of Cdc7 kinase activity by measuring the phosphorylation status of its downstream target, MCM2.

Materials:

-

Cancer cell line of interest (e.g., COLO 205)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MCM2 (Ser40/53), anti-total-MCM2, anti-GAPDH (loading control)[13][14]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total MCM2 and a loading control like GAPDH.

-

Data Analysis: Quantify the band intensities and normalize the phospho-MCM2 signal to the total MCM2 and/or loading control signal.

Mandatory Visualizations

Cdc7 Signaling Pathway and Inhibition

References

- 1. mdpi.com [mdpi.com]

- 2. kuickresearch.com [kuickresearch.com]

- 3. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 11. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. france.promega.com [france.promega.com]

- 13. researchgate.net [researchgate.net]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

In Vitro Enzymatic Assay for Cdc7 Potency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic assay protocols used to determine the potency of inhibitors targeting the Cell Division Cycle 7 (Cdc7) kinase. Due to the limited public information on a specific inhibitor designated "Cdc7-IN-19," this guide will utilize data and protocols for other well-characterized, potent Cdc7 inhibitors as representative examples to illustrate the experimental principles and data presentation.

Introduction to Cdc7 Kinase

Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] Its activity is dependent on its association with a regulatory subunit, Dbf4 (Dumbbell-forming factor 4), to form the active Dbf4-dependent kinase (DDK) complex.[1][3] The primary substrate of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), a key component of the pre-replication complex (pre-RC).[3][4][5] Phosphorylation of the MCM complex by Cdc7 is a critical step for the recruitment of other replication factors, leading to the unwinding of DNA and the initiation of DNA synthesis.[5][6][7]

Given its essential role in cell cycle progression, Cdc7 has emerged as a promising target for cancer therapy.[8][9] Inhibition of Cdc7 can lead to cell cycle arrest and apoptosis in cancer cells, which often have a higher dependency on this kinase for proliferation.[8][9]

Quantitative Potency of Representative Cdc7 Inhibitors

The potency of Cdc7 inhibitors is typically determined by in vitro enzymatic assays that measure the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50). The inhibition constant (Ki) provides a measure of the binding affinity of the inhibitor to the enzyme. The following table summarizes the potency of several well-studied Cdc7 inhibitors.

| Compound Name | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| PHA-767491 | Enzymatic | 10 | - | [10] |

| XL-413 | Enzymatic | 3.4 | - | [10] |

| TAK-931 | Enzymatic | <0.3 | - | [11] |

| Compound 3 | Enzymatic | 2 | - | [8] |

| 89S | Enzymatic | - | 0.5 | [9] |

Note: Data for "this compound" is not publicly available. The compounds listed are representative potent Cdc7 inhibitors.

Experimental Protocols for In Vitro Enzymatic Assays

Two common methods for determining the in vitro potency of Cdc7 inhibitors are the radiolabel-based filter binding assay and the luminescence-based ADP detection assay.

Radiolabel-Based Kinase Assay (Filter Binding)

This traditional method measures the incorporation of a radiolabeled phosphate group (from [γ-32P]ATP or [γ-33P]ATP) into a substrate.

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme

-

Substrate: Recombinant MCM2-4-6-7 complex or a synthetic peptide substrate (e.g., PDKtide)[3][12]

-

[γ-32P]ATP or [γ-33P]ATP

-

Kinase reaction buffer (e.g., 40 mM HEPES-KOH pH 7.6, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

ATP solution

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well reaction plates

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 96-well plate, add the test inhibitor dilutions to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Prepare a master mix containing the kinase reaction buffer, substrate, and ATP.

-

Add the recombinant Cdc7/Dbf4 enzyme to the master mix.

-

Initiate the kinase reaction by adding the enzyme/substrate/ATP master mix containing [γ-32P]ATP to each well of the reaction plate.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[3]

-

Stop the reaction by adding a stop solution (e.g., 30% acetic acid or 75 mM phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-32P]ATP will pass through.

-

Wash the filter plate multiple times with the wash buffer to remove any unbound radioactivity.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Luminescence-Based Kinase Assay (ADP-Glo™)

This method measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.[13]

Materials:

-

Recombinant human Cdc7/Dbf4 enzyme

-

Substrate: e.g., PDKtide[12]

-

Kinase reaction buffer

-

ATP solution

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add the test inhibitor dilutions to the wells of a white, opaque plate. Include positive and negative controls.

-

Prepare a master mix containing the kinase reaction buffer, substrate, and ATP.

-

Add the recombinant Cdc7/Dbf4 enzyme to the master mix.

-

Initiate the kinase reaction by adding the enzyme/substrate/ATP master mix to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[12][13]

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40-45 minutes.[12][13]

-

Convert the ADP produced to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30-45 minutes.[12][13]

-

Measure the luminescence in each well using a luminometer.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value as described in the radiolabel-based assay.

Visualizations

Cdc7 Signaling Pathway

References

- 1. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell-cycle re-entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 8. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. france.promega.com [france.promega.com]

Navigating the Preclinical Path of Cdc7-IN-19: A Technical Guide to Solubility and Stability

Disclaimer: As of the latest literature review, specific experimental data on the solubility and stability of a compound explicitly named "Cdc7-IN-19" is not publicly available. This guide, therefore, provides a comprehensive framework based on established principles and methodologies for characterizing novel small molecule kinase inhibitors. The included data and protocols are illustrative and should be adapted based on the empirical results obtained for the specific molecule .

This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth overview of the essential physicochemical characterization of novel kinase inhibitors, using the placeholder "this compound" as a model. The focus is on two critical preclinical parameters: solubility and stability in common laboratory solvents. Accurate assessment of these properties is fundamental for ensuring reliable in vitro assay results, developing appropriate formulations for in vivo studies, and predicting the overall druggability of a compound.

Core Concepts: The Importance of Solubility and Stability

The therapeutic efficacy of any small molecule inhibitor is contingent upon its ability to reach its biological target in a sufficient concentration. Poor solubility can lead to an underestimation of a compound's potency in biological assays and presents significant challenges for formulation and in vivo bioavailability. Stability, the ability of a compound to resist chemical degradation, is equally critical. An unstable compound can result in inconsistent experimental data, the formation of potentially toxic byproducts, and a shortened shelf-life.

I. Solubility Profile of a Novel Kinase Inhibitor

Solubility is typically assessed under two main conditions: kinetic and thermodynamic. Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a concentrated stock (usually in DMSO), precipitates in an aqueous buffer. This is often the first-pass assessment in early drug discovery. Thermodynamic solubility, in contrast, represents the true equilibrium solubility of a compound in a saturated solution and is a more rigorous measure.

Illustrative Solubility Data for a Model Kinase Inhibitor

The following table presents a hypothetical solubility profile for a compound like this compound, summarizing potential data points across common laboratory solvents.

| Solvent System | Assay Type | Temperature (°C) | Solubility (µM) | Solubility (µg/mL) | Notes |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Kinetic (Nephelometry) | 25 | > 100 | > 50 | No precipitation detected up to 100 µM. |

| PBS, pH 7.4 | Thermodynamic (HPLC-UV) | 25 | 45 | 22.5 | Equilibrium reached after 24 hours. |

| 5% DMSO in PBS, pH 7.4 | Kinetic (Nephelometry) | 25 | > 200 | > 100 | Co-solvent increases apparent solubility. |

| Dimethyl Sulfoxide (DMSO) | Visual Assessment | 25 | > 100,000 (100 mM) | > 50,000 | Freely soluble for stock solutions. |

| Ethanol | Visual Assessment | 25 | ~20,000 (20 mM) | ~10,000 | Soluble at concentrations for formulation. |

Note: Molecular weight is assumed to be approximately 500 g/mol for µg/mL conversion. This data is for illustrative purposes only.

II. Stability Profile of a Novel Kinase Inhibitor

Stability is evaluated by incubating the compound in various solvents and conditions over time and then quantifying the remaining parent compound, typically by High-Performance Liquid Chromatography (HPLC). Forced degradation studies under stress conditions (e.g., acid, base, oxidation, light) are also crucial to identify potential degradation pathways.

Illustrative Stability Data for a Model Kinase Inhibitor

This table provides an example of a stability profile, indicating the percentage of the parent compound remaining after incubation under different conditions.

| Solvent/Condition | Temperature (°C) | Incubation Time (hours) | % Parent Compound Remaining | Degradants Detected | Notes |

| DMSO | -20 | 168 (7 days) | 99.5% | No | Stable under typical stock storage. |

| DMSO | 25 (Room Temp) | 48 | 98.2% | Minor peak at RRT 0.8 | Gradual degradation at room temperature. |

| PBS, pH 7.4 | 37 | 24 | 95.1% | Yes (2) | Relevant for in vitro assay conditions. |

| 0.1 M HCl (Acid Stress) | 60 | 4 | 75.6% | Yes (3) | Susceptible to acidic hydrolysis. |

| 0.1 M NaOH (Base Stress) | 60 | 4 | 88.3% | Yes (1) | More stable under basic conditions. |

| 3% H₂O₂ (Oxidative Stress) | 25 | 24 | 92.5% | Yes (1) | Moderate sensitivity to oxidation. |

Note: This data is hypothetical and serves as an example of a typical stability assessment.

III. Experimental Methodologies

Detailed and consistent protocols are essential for generating reproducible solubility and stability data.

Protocol for Kinetic Solubility Assessment (Nephelometry)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a clear-bottom 96-well or 384-well plate containing the aqueous buffer (e.g., 98 µL of PBS, pH 7.4). This results in a final DMSO concentration of 2%.

-

Incubation: Shake the plate for 10 minutes and then let it stand at room temperature for 2 hours to allow for precipitation.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol for Stability Assessment by HPLC

-

Sample Preparation: Prepare solutions of the test compound at a known concentration (e.g., 10 µM) in the desired solvents (e.g., DMSO, PBS).

-

Incubation: Aliquot the solutions into vials and incubate them under the specified conditions (e.g., -20°C, 25°C, 37°C) for predetermined time points (e.g., 0, 4, 24, 48 hours).

-

Sample Analysis: At each time point, inject an aliquot of the sample into an HPLC system equipped with a UV detector.

-

Data Analysis:

-

Use a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

-

Monitor the elution of the parent compound at its maximum absorbance wavelength (λmax).

-

Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at time zero.

-

Identify and quantify any new peaks, which represent degradation products.

-

IV. Visualizing Key Pathways and Workflows

The Cdc7 Kinase Signaling Pathway

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation. It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), creating the Dbf4-dependent kinase (DDK). The primary function of DDK is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex, which is the core of the replicative helicase. This phosphorylation event is a key signal that, along with CDK activity, triggers the recruitment of other replication factors like Cdc45 and the GINS complex, leading to the assembly of the active CMG helicase, DNA unwinding, and the start of S phase.[1][2][3]

Caption: The Cdc7 kinase pathway for DNA replication initiation.

Experimental Workflow for Solubility and Stability Analysis

A logical workflow ensures that foundational physicochemical properties are determined early to inform subsequent experimental design. The process begins with acquiring the compound and preparing a high-concentration stock, which then serves as the starting material for both solubility and stability assays.

Caption: Workflow for characterizing inhibitor solubility and stability.

References

Unraveling the Landscape of Cdc7 Inhibition: A Technical Guide to a New Frontier in Cancer Therapy, Featuring the Novel Inhibitor Cdc7-IN-19

For Immediate Release

A Deep Dive into the Core of Cell Division: Reviewing Cdc7 Inhibitors and the Emergence of Cdc7-IN-19

[City, State] – [Date] – The relentless cycle of cell division is a fundamental process of life, but its deregulation is a hallmark of cancer. A key orchestrator of this intricate process is the serine/threonine kinase, Cell Division Cycle 7 (Cdc7). Its critical role in initiating DNA replication has positioned it as a compelling target for anticancer drug development. This technical guide provides an in-depth review of the landscape of Cdc7 inhibitors, culminating in an introduction to the novel and potent inhibitor, this compound. This document is intended for researchers, scientists, and drug development professionals actively working to advance oncology therapeutics.

The Central Role of Cdc7 in Cell Cycle Progression

Cdc7, in partnership with its regulatory subunit Dbf4 (or Drf1), forms the active Dbf4-dependent kinase (DDK) complex. This complex is indispensable for the transition from the G1 to the S phase of the cell cycle. Its primary and most well-characterized function is the phosphorylation of the minichromosome maintenance (MCM) protein complex (MCM2-7), a critical component of the pre-replication complex (pre-RC). This phosphorylation event is a key licensing step that triggers the initiation of DNA replication at origins of replication.

Given that uncontrolled proliferation is a cornerstone of cancer, targeting the very machinery that enables DNA replication is a logical and promising therapeutic strategy. Inhibition of Cdc7 has been shown to induce S-phase arrest and subsequent apoptosis, particularly in cancer cells, which are often more reliant on efficient DNA replication and may have compromised cell cycle checkpoints. This selective vulnerability of cancer cells to Cdc7 inhibition makes it an attractive target for therapeutic intervention with a potentially favorable therapeutic window.

A Comparative Look at Key Cdc7 Inhibitors

The pursuit of clinically viable Cdc7 inhibitors has yielded several promising small molecules. These compounds primarily act as ATP-competitive inhibitors, binding to the kinase domain of Cdc7 and preventing its catalytic activity. Below is a summary of key quantitative data for some of the most well-characterized Cdc7 inhibitors, including the novel compound this compound.

| Compound Name | Other Designations | IC50 (Cdc7) | Target Selectivity Notes | Reference |

| This compound | Compound 1-1 | 1.49 nM | Described as a potent CDC7 inhibitor. | [1] |

| PHA-767491 | NMS-1116354 | 10 nM | Dual inhibitor of Cdc7 and Cdk9 (IC50 = 34 nM). | [2][3][4][5][6] |

| XL413 | BMS-863233 | 3.4 nM | Selective for Cdc7 over CK2 and Pim-1. | [7][8][9][10][11] |

| TAK-931 | Simurosertib | <0.3 nM | Highly selective for Cdc7. | [2][12][13][14][15][16][17] |

| NMS-1116354 | PHA-767491 | - | Orally bioavailable Cdc7 kinase inhibitor. Binds to and inhibits the activity of CDC7. | [18][19][20] |

| CRT'2199 | - | 4 nM | Potent enzyme inhibition. | [21] |

The Novelty of this compound: A New Generation of Inhibition

This compound emerges as a highly potent inhibitor of Cdc7 with a remarkable IC50 of 1.49 nM[1]. Information available from patent literature describes this compound as a tetracyclic compound, suggesting a novel chemical scaffold distinct from earlier generations of Cdc7 inhibitors[1][22]. This structural uniqueness may confer advantages in terms of selectivity, potency, and pharmacokinetic properties. The development of such novel scaffolds is crucial to overcoming potential resistance mechanisms and improving the therapeutic index of Cdc7-targeted therapies[23].

Key Experimental Protocols for Evaluating Cdc7 Inhibitors

The evaluation of novel Cdc7 inhibitors requires a robust and multifaceted experimental approach, encompassing both biochemical and cell-based assays.

Biochemical Kinase Activity Assays

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Cdc7.

1. Radioisotopic Filter Binding Assay (Gold Standard):

-

Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate protein (e.g., recombinant MCM2).

-

Protocol Outline:

-

Prepare a reaction mixture containing purified recombinant Cdc7/Dbf4 complex, the substrate (e.g., MCM2), and the test inhibitor at various concentrations in a suitable kinase buffer.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and spot the mixture onto a phosphocellulose filter membrane.

-

Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the radioactivity retained on the filter using a scintillation counter.

-

Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

-

2. Luminescence-Based ADP-Glo™ Kinase Assay:

-

Principle: This homogeneous assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

-

Protocol Outline:

-

Perform the kinase reaction in a multi-well plate format with Cdc7/Dbf4, substrate, ATP, and the test inhibitor.

-

After the kinase reaction, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

-

Measure the luminescence using a plate reader.

-

Higher luminescence corresponds to higher ADP production and thus higher kinase activity.

-

Cellular Assays

1. MCM2 Phosphorylation Assay:

-

Objective: To assess the target engagement of the inhibitor in a cellular context by measuring the phosphorylation of the direct downstream substrate of Cdc7.

-

Protocol Outline:

-

Treat cancer cell lines with the Cdc7 inhibitor at various concentrations for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting using antibodies specific for phosphorylated MCM2 (e.g., at Ser40/41 or Ser53) and total MCM2 (as a loading control).

-

Quantify the band intensities to determine the dose-dependent inhibition of MCM2 phosphorylation.

-

2. Cell Proliferation and Viability Assays:

-

Objective: To evaluate the impact of the Cdc7 inhibitor on the growth and survival of cancer cells.

-

Protocol Outline (using MTT assay as an example):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the Cdc7 inhibitor for a period of 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Visualizing the Core Mechanisms

To better illustrate the critical pathways and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Cdc7 Signaling Pathway in DNA Replication Initiation

Caption: Cdc7-Dbf4 mediated initiation of DNA replication.

Experimental Workflow for Evaluating Cdc7 Inhibitors

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PHA-767491 | GSK-3 | cholecystokinin | CDK | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

- 14. axonmedchem.com [axonmedchem.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Simurosertib - Ace Therapeutics [acetherapeutics.com]

- 17. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Facebook [cancer.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. cancerresearchhorizons.com [cancerresearchhorizons.com]

- 22. WO2021032170A1 - ç¨ä½Cdc7æå¶åçå并ç¯ç±»ååç© - Google Patents [patents.google.com]

- 23. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of Cdc7 Inhibition: A Technical Guide to the Intellectual Property and Patent Landscape

For Researchers, Scientists, and Drug Development Professionals

The cell division cycle 7 (Cdc7) kinase has emerged as a compelling target in oncology, playing a pivotal role in the initiation of DNA replication and the regulation of cell cycle progression. Its overexpression in a wide array of human cancers has spurred the development of small molecule inhibitors aimed at disrupting the proliferation of malignant cells. This technical guide provides an in-depth analysis of the intellectual property and patent landscape surrounding key Cdc7 inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

The Core Target: Cdc7 Kinase and Its Role in Cancer

Cdc7 is a serine/threonine kinase that, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK). DDK's primary function is to phosphorylate the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex. This phosphorylation event is a critical trigger for the initiation of DNA synthesis. In many cancer cells, which are often characterized by genomic instability and a high replicative demand, the dependency on Cdc7 is heightened. Inhibition of Cdc7 in these cells can lead to replication stress, cell cycle arrest, and ultimately, apoptosis, while normal cells are generally less affected.[1]

The Patent Landscape: Key Players and Representative Inhibitors

While the term "Cdc7-IN-19" does not correspond to a publicly disclosed, patented compound, the broader landscape of Cdc7 inhibitors is populated by several clinical-stage molecules. This guide will focus on three prominent examples: TAK-931 (Simurosertib) , LY3143921 , and CRT'2199 , which represent distinct chemical scaffolds and intellectual property portfolios.

Representative Patented Cdc7 Inhibitors

The intellectual property surrounding Cdc7 inhibitors is primarily centered on composition of matter patents, which protect the chemical structures of the novel compounds. Below is a summary of key inhibitors and their associated patent information.

| Compound Name | Lead Originator/Developer | Key Patent Families (Representative) |

| TAK-931 (Simurosertib) | Takeda Pharmaceutical | While a specific composition of matter patent for TAK-931 is not readily available in the initial search, its development and clinical evaluation are extensively documented. |

| LY3143921 | Eli Lilly and Company / Cancer Research UK | The intellectual property is held by Eli Lilly, with clinical development in collaboration with Cancer Research UK. |

| CRT'2199 | Cancer Research Horizons | WO 2018/055402, WO 2018/087527 |

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of these representative Cdc7 inhibitors, providing a comparative overview of their activity.

Table 1: In Vitro Kinase Inhibitory Potency

| Compound | Target | IC50 (nM) | Assay Type |

| TAK-931 (Simurosertib) | Cdc7 | <0.3 | Enzymatic Assay |

| CRT'2199 | Cdc7 | 4 | Enzymatic Assay |

| LY3143921 | Cdc7 | Not publicly disclosed | ATP-competitive |

IC50: Half-maximal inhibitory concentration

Table 2: Cellular Activity of Cdc7 Inhibitors

| Compound | Cell Line | Endpoint | GI50 / EC50 (nM) |

| TAK-931 (Simurosertib) | COLO 205 | Proliferation | GI50: 81 |

| CRT'2199 | SW48 | Proliferation (CTG) | EC50: 371 |

| CRT'2199 | COLO205 | Proliferation (CTG) | EC50: 399 |

| XL413 (for reference) | H69-AR | Proliferation | IC50: 416,800 |

| XL413 (for reference) | H446-DDP | Proliferation | IC50: 681,300 |

GI50: Half-maximal growth inhibition; EC50: Half-maximal effective concentration; CTG: CellTiter-Glo® Luminescent Cell Viability Assay

Key Experimental Protocols

The characterization of Cdc7 inhibitors relies on a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Cdc7 Kinase Assay (Radiometric)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Cdc7 kinase.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing 40 mM HEPES-KOH (pH 7.6), 0.5 mM EDTA, 0.5 mM EGTA, 1 mM glycerophosphate, 1 mM NaF, 2 mM dithiothreitol, 2–8 mM MgOAc, and 0.1 mM ATP.

-

Radioactive Labeling: Add 5–10 μCi of [γ-32P]ATP to the reaction mixture.

-

Substrate: Use 0.1–0.5 μg of purified mouse MCM2-4-6-7 complex as the substrate.

-

Enzyme: Add purified human Cdc7/Dbf4 kinase to the reaction.

-

Inhibitor: Add the test compound at various concentrations.

-

Incubation: Incubate the reaction at 30°C for 60 minutes.

-

Quenching and Separation: Stop the reaction by adding 2x SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

Detection: Visualize the proteins by Coomassie Brilliant Blue or silver staining. Dry the gel and expose it to an autoradiography film to detect the incorporation of 32P into the MCM substrate.

-

Quantification: Quantify the band intensities to determine the IC50 value of the inhibitor.

Cellular MCM2 Phosphorylation Assay (Western Blot)

Objective: To assess the ability of an inhibitor to block Cdc7 activity within a cellular context by measuring the phosphorylation of its downstream target, MCM2.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HeLa, COLO 205) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the Cdc7 inhibitor at a range of concentrations for a specified period (e.g., 4-24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated MCM2 (pMCM2, e.g., at Ser40/41).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for pMCM2 and normalize to a loading control (e.g., total MCM2 or β-actin) to determine the dose-dependent inhibition of MCM2 phosphorylation.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a Cdc7 inhibitor in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., COLO 205, SW48) into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the Cdc7 inhibitor or vehicle control via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size.

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Visualizing the Core Mechanisms

To better understand the context of Cdc7 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Conclusion

The intellectual property landscape for Cdc7 inhibitors is dynamic, with several promising candidates progressing through clinical trials. The development of these inhibitors has been guided by a deep understanding of the Cdc7 signaling pathway and a robust set of in vitro and in vivo assays to characterize their potency and efficacy. As our understanding of the nuances of Cdc7 biology in different cancer types evolves, so too will the strategies for developing the next generation of inhibitors. This guide provides a foundational understanding of the current state of the field, offering valuable insights for researchers and drug development professionals dedicated to advancing novel cancer therapeutics.

References

Methodological & Application

Determining the Potency of Cdc7-IN-19 in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 7 (Cdc7) kinase is a critical regulator of the initiation of DNA replication and is essential for the G1/S phase transition in the cell cycle.[1] Its overexpression has been documented in a variety of human tumors, including ovarian, colorectal, lung, and breast cancers, often correlating with poor clinical outcomes.[2][3] This makes Cdc7 a compelling target for the development of novel anticancer therapeutics. The inhibition of Cdc7 has been shown to induce apoptosis specifically in cancer cells, while normal cells tend to undergo a reversible cell cycle arrest, suggesting a favorable therapeutic window.[1][4][5] Cdc7-IN-19 is a potent inhibitor of Cdc7 kinase. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, alongside an overview of the Cdc7 signaling pathway.

Data Presentation: Antiproliferative Activity of this compound

The following table summarizes the available inhibitory activity of this compound. While the biochemical potency against the purified enzyme is known, specific cellular IC50 values for a broad range of cancer cell lines are not widely reported in publicly available literature. Researchers are encouraged to determine these values empirically for their cell lines of interest using the protocols provided below.

| Compound | Target | IC50 (Biochemical Assay) | Cancer Cell Line | IC50 (Cellular Assay) |

| This compound | Cdc7 Kinase | 1.49 nM[6][7][8] | Various | Not Available |

Note: The biochemical IC50 represents the concentration of the inhibitor required to reduce the enzymatic activity of purified Cdc7 by 50%. Cellular IC50 values, which measure the compound's effect on cell viability, are essential for understanding its potential as a therapeutic agent and need to be determined experimentally.

Cdc7 Signaling Pathway

Cdc7 kinase, in complex with its regulatory subunit Dbf4, plays a pivotal role in the initiation of DNA replication. The Cdc7-Dbf4 complex, also known as Dbf4-dependent kinase (DDK), phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase. This phosphorylation is a crucial step for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent assembly of the replication machinery.

Caption: Cdc7 signaling pathway in DNA replication initiation.

Experimental Protocols

Determining the IC50 of this compound using a Cell Viability Assay (MTT/MTS Assay)

This protocol outlines the steps to determine the concentration of this compound that inhibits the proliferation of a cancer cell line by 50%.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete culture medium.

-

Perform a cell count and adjust the cell density to the desired concentration (e.g., 2,000-10,000 cells/well, to be optimized for each cell line).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in a complete culture medium to obtain a range of desired concentrations (e.g., from 1 nM to 10 µM). It is advisable to perform a wide range of concentrations in the initial experiment.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank control (medium only).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

Cell Viability Measurement (MTT Assay Example):

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm if using a two-wavelength reader).

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

-

Caption: Experimental workflow for IC50 determination.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting DNA Replication before it Starts: Cdc7 as a Therapeutic Target in p53-Mutant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting CDC7 improves sensitivity to chemotherapy of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Schrödinger Reports Preclinical Data on Novel, Selective CDC7 Inhibitors Presented at American Association for Cancer Research Annual Meeting | Nasdaq [nasdaq.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes: Using Cdc7-IN-19 in DNA Fiber Assays

Introduction

Cell Division Cycle 7 (Cdc7) is a highly conserved serine-threonine kinase that plays a pivotal role in the initiation of DNA replication. In conjunction with its regulatory subunit Dbf4, it forms the active Dbf4-dependent kinase (DDK) complex.[1][2] The primary function of DDK is to phosphorylate multiple subunits of the Minichromosome Maintenance (MCM2-7) complex, which is the core component of the replicative helicase.[3][4] This phosphorylation event is essential for the recruitment of other key replication factors, such as Cdc45 and the GINS complex, leading to the assembly of the active CMG (Cdc45-MCM-GINS) helicase, origin firing, and the start of DNA synthesis.[4][5]

Cdc7-IN-19 is a chemical inhibitor designed to target the kinase activity of Cdc7. By inhibiting Cdc7, this compound is expected to prevent the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication at the origin firing step.[1][6] The DNA fiber assay is a powerful single-molecule technique used to visualize and quantify the dynamics of DNA replication, including replication fork speed, origin firing frequency, and fork stalling.[7][8] The use of this compound in a DNA fiber assay allows researchers to directly assess the impact of Cdc7 inhibition on these critical replication parameters.

Mechanism of Action

The primary mechanism of action for Cdc7 inhibitors is the suppression of new replication origin firing.[6][9] Unlike many chemotherapeutics that stall the progression of existing replication forks, Cdc7 inhibition primarily affects the initiation phase.[9] Therefore, the expected outcome of treating cells with this compound in a DNA fiber assay is a significant reduction in the number of newly fired origins, with a generally lesser effect on the elongation speed of forks that were already active prior to inhibitor treatment.[6][9] This makes it a valuable tool for studying the regulation of replication initiation and for potential therapeutic strategies targeting the high replicative stress in cancer cells.[1][10]

Quantitative Data Summary

While specific quantitative data for this compound is not broadly published, the following table summarizes typical experimental parameters and expected outcomes based on the use of other well-characterized Cdc7 inhibitors in DNA fiber assays. These values should be used as a starting point for optimization.

| Parameter | Representative Value / Observation | Source(s) |

| Inhibitor | Cdc7 Inhibitors (e.g., XL413, PHA-767491) | [6][11] |

| Typical Concentration Range | 0.5 µM - 20 µM (Cell line dependent) | [12] |

| Pre-incubation Time | 1 - 4 hours | N/A |

| Effect on Origin Firing | Significant Reduction (>50%) | [5][6] |

| Effect on Fork Speed | Minimal to no change on stable forks | [6][9] |

| Effect on Stalled Forks | May modulate fork processing and restart | [11] |

Note: The optimal concentration of this compound and incubation times must be determined empirically for each cell line and experimental condition through dose-response studies.

Signaling Pathway and Experimental Workflow

Caption: Role of Cdc7 in DNA replication and its inhibition.

Caption: Experimental workflow for the DNA fiber assay.

Detailed Experimental Protocol

This protocol provides a step-by-step method for performing a DNA fiber assay to assess the effect of this compound on DNA replication dynamics.

Materials and Reagents

-

Cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in appropriate solvent, e.g., DMSO)

-

5-Chloro-2'-deoxyuridine (CldU) (e.g., 10 mM stock in PBS)

-

5-Iodo-2'-deoxyuridine (IdU) (e.g., 10 mM stock in PBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Spreading/Lysis Buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)

-

Silane-coated microscope slides

-

Fixative (Methanol:Acetic Acid, 3:1)

-

Denaturation Solution (2.5 M HCl)

-

Blocking Buffer (1% BSA in PBST [PBS + 0.1% Tween-20])

-

Primary Antibodies: Rat anti-BrdU (for CldU), Mouse anti-BrdU (for IdU)

-

Secondary Antibodies: Alexa Fluor-conjugated anti-rat and anti-mouse antibodies

-

Antifade mounting medium

Procedure

-

Cell Seeding and Treatment

-

Seed cells on a 6-well plate at a density that will result in 50-70% confluency on the day of the experiment.[7] Allow cells to attach overnight.

-

Pre-treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-4 hours in a 37°C incubator.

-

-

Sequential Nucleoside Analog Labeling

-

To the media already containing this compound or vehicle, add CldU to a final concentration of 25-50 µM.[7]

-

Incubate for a defined period, typically 20-30 minutes, at 37°C.

-

Aspirate the CldU-containing medium.

-

Wash the cells once with pre-warmed PBS.

-

Add pre-warmed complete medium containing this compound or vehicle, supplemented with IdU to a final concentration of 100-250 µM.[7][13]

-

Incubate for a defined period, typically 20-30 minutes, at 37°C.

-

-

Cell Harvesting

-

Aspirate the IdU-containing medium and wash the cells twice with ice-cold PBS.[14]

-

Trypsinize the cells and collect them in a microcentrifuge tube.

-

Centrifuge at 800 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in 100 µL of ice-cold PBS.[13]

-

Count the cells and adjust the concentration to approximately 2.5 x 10⁵ cells/mL.[13]

-

-

DNA Spreading

-

Place a 2 µL drop of the cell suspension at one end of a silane-coated slide.[15]

-

Add 7-8 µL of spreading/lysis buffer to the cell drop and mix gently with a pipette tip.[16]

-

Allow the slide to sit horizontally for 5-10 minutes to permit cell lysis.[13]

-

Tilt the slide to an angle of approximately 25-40 degrees, allowing the lysate drop to slowly run down the length of the slide, which stretches the DNA fibers.[14][15]

-

Let the slide air dry completely.

-

-

Fixation and Denaturation

-

Fix the dried DNA fibers by immersing the slides in a 3:1 methanol/acetic acid solution for 10-15 minutes.[13]

-

Air dry the slides completely.

-

Denature the DNA by incubating the slides in 2.5 M HCl for 60-80 minutes at 37°C or room temperature.[13][15]

-

Thoroughly wash the slides several times with PBS to neutralize the acid.

-

-

Immunostaining

-

Block the slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.[14]

-

Incubate the slides with a mixture of the two primary antibodies (Rat anti-BrdU for CldU and Mouse anti-BrdU for IdU), diluted in blocking buffer, for 1-2 hours at 37°C.[13]

-

Wash the slides three times with PBST for 5 minutes each.

-

Incubate the slides with the appropriate fluorescently-labeled secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature in the dark.[13]

-

Wash the slides three times with PBST for 5 minutes each in the dark.

-

Mount the slides with antifade mounting medium.

-

-

Microscopy and Data Analysis

-

Visualize the fibers using a fluorescence microscope. CldU and IdU will appear as distinct colors (e.g., red and green).

-

Capture images and measure the lengths of the labeled tracks using image analysis software (e.g., ImageJ).

-

Origin Firing: Quantify the number of new origins by counting the frequency of IdU-only tracks. A decrease in these tracks in the this compound treated sample indicates inhibition of origin firing.

-

Fork Speed: Measure the length of the CldU (first label) and IdU (second label) tracks on fibers that contain both labels (ongoing forks). Fork speed can be calculated in kb/min using the conversion factor 1 µm = 2.59 kb. A ratio of IdU length to CldU length close to 1 indicates no change in fork speed.

-

References

- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Small-molecule Articles | Smolecule [smolecule.com]

- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]

- 6. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 9. research.universityofgalway.ie [research.universityofgalway.ie]

- 10. researchgate.net [researchgate.net]

- 11. CDC7 kinase promotes MRE11 fork processing, modulating fork speed and chromosomal breakage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. DNA Fiber Assay upon Treatment with Ultraviolet Radiations [bio-protocol.org]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Video: Demonstration of the DNA Fiber Assay for Investigating DNA Damage and Repair Dynamics Induced by Nanoparticles [jove.com]

- 16. researchgate.net [researchgate.net]

Application Notes: Detecting p-MCM2 as a Pharmacodynamic Marker for Cdc7 Kinase Inhibitor Activity

References

- 1. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Inhibition of Cdc7/Dbf4 kinase activity affects specific phosphorylation sites on MCM2 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MCM2 (D7G11) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 5. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]

Application of Cdc7 Inhibitors in Xenograft Mouse Models: A Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for cancer therapy.[1] Cdc7, in complex with its regulatory subunit Dbf4, phosphorylates the minichromosome maintenance (MCM) complex, a key step for the firing of replication origins.[2][3] Overexpression of Cdc7 is observed in various tumor types and is often correlated with poor prognosis.[4] Inhibition of Cdc7 leads to replication stress and subsequent cell death, particularly in cancer cells that are highly dependent on robust DNA replication machinery.[1]

This document provides detailed application notes and protocols for the use of Cdc7 inhibitors in xenograft mouse models, a crucial step in the preclinical evaluation of these therapeutic agents. While the specific inhibitor "Cdc7-IN-19" was not identified in publicly available literature, this guide is based on data from well-characterized Cdc7 inhibitors such as TAK-931 (Simurosertib) and XL413, and is intended to be broadly applicable.

Mechanism of Action: The Cdc7 Signaling Pathway

Cdc7's primary role in initiating DNA replication is the phosphorylation of the MCM2-7 helicase complex. This action, in concert with cyclin-dependent kinases (CDKs), leads to the recruitment of other replication factors, unwinding of DNA, and the start of DNA synthesis.[5][6] Inhibitors of Cdc7 are typically ATP-competitive, blocking this phosphorylation event and thereby stalling the cell cycle and inducing apoptosis in cancer cells.

Caption: Cdc7 Signaling Pathway in DNA Replication Initiation.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of various Cdc7 inhibitors in different xenograft models. Tumor Growth Inhibition (TGI) is a common metric for assessing anti-tumor activity.

Table 1: Efficacy of TAK-931 (Simurosertib) in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Duration | Tumor Growth Inhibition (%) | Reference |

| Colorectal | COLO205 | 80 mg/kg, oral, twice daily | 14 days | Significant | [7] |

| Pancreatic | PHTX-249Pa (PDX) | 40 mg/kg, oral, once daily | 21 days | 68.4 | [8] |

| Pancreatic | PHTX-249Pa (PDX) | 60 mg/kg, oral, once daily | 21 days | 75.1 | [8] |

| Pancreatic | PHTX-249Pa (PDX) | 60 mg/kg, oral, twice daily, 3 days on/4 days off | 3 cycles | 96.6 | [8] |

| Pancreatic | PHTXM-97Pa (PDX) | 40 mg/kg, oral, once daily | 22 days | 86.1 | [8] |

| Pancreatic | PHTXM-97Pa (PDX) | 60 mg/kg, oral, once daily | 22 days | 89.9 | [8] |

Table 2: Efficacy of Other Cdc7 Inhibitors in Xenograft Models

| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |

| XL413 | Colorectal | Colo-205 | Not specified | In vivo tumor growth inhibition | [9] |

| SRA141 | Colorectal & Leukemia | Not specified | Not specified | Robust anti-tumor efficacy | [9] |

| CRT'2199 | DLBCL & Renal | Not specified | Not specified | Potent, dose-dependent tumor inhibition | [10] |

Experimental Protocols

This section provides a detailed, representative protocol for a subcutaneous xenograft study to evaluate the efficacy of a Cdc7 inhibitor, using TAK-931 as an example.

1. Materials and Reagents

-

Cell Line: Human colorectal cancer cell line (e.g., COLO205)

-

Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain)

-

Cdc7 Inhibitor: TAK-931 (Simurosertib) or other Cdc7 inhibitor

-

Vehicle Control: Appropriate vehicle for the inhibitor (e.g., 0.5% methylcellulose)

-

Cell Culture Media: RPMI-1640 with 10% FBS and 1% penicillin-streptomycin

-

Other Reagents: PBS, Trypsin-EDTA, Matrigel (optional), anesthetic (e.g., isoflurane or ketamine/xylazine)

2. Experimental Workflow Diagram

Caption: Experimental Workflow for a Xenograft Study.

3. Detailed Methodology

-

Cell Culture and Preparation:

-

Culture COLO205 cells in complete media at 37°C and 5% CO2.

-

Harvest cells during the exponential growth phase (70-80% confluency).

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete media, centrifuge cells, and wash twice with sterile PBS.

-

Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel (optional, can improve tumor take rate) to a final concentration of 5 x 10^7 cells/mL. Keep on ice.

-

-

Tumor Inoculation:

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor the mice for tumor growth. Begin caliper measurements when tumors become palpable.

-

Measure tumor length (L) and width (W) 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (W^2 x L) / 2 .[11]

-

When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Administration:

-

Treatment Group: Administer TAK-931 orally at a dose of 40 or 60 mg/kg, once daily.

-

Control Group: Administer the vehicle control orally at the same volume and schedule as the treatment group.

-

Continue treatment for the duration specified in the study design (e.g., 21 days).

-

-

Data Collection and Analysis:

-

Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

-

At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

-

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.

-

-

Pharmacodynamic Studies (Optional):

-

To confirm target engagement in vivo, tumors can be harvested at specific time points after the final dose.

-

Analyze tumor lysates by Western blot for the phosphorylation status of MCM2 (pMCM2), a direct downstream target of Cdc7. A decrease in pMCM2 levels in the treated group compared to the control group indicates target engagement.[7]

-

Conclusion

The use of xenograft mouse models is indispensable for the preclinical evaluation of Cdc7 inhibitors. This guide provides a framework for designing and executing such studies. Careful attention to protocol details, accurate data collection, and appropriate statistical analysis are essential for obtaining robust and reproducible results, which are critical for the clinical advancement of these promising anti-cancer agents.

References

- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 2. embopress.org [embopress.org]

- 3. Mammalian Cdc7-Dbf4 protein kinase complex is essential for initiation of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tumor Volume Measurements by Calipers - Biopticon [biopticon.com]

- 6. Structural basis for the activation and target site specificity of CDC7 kinase | Crick [crick.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]

- 9. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell-cycle re-entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure of human CDC7 kinase in complex with its activator DBF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

Application Notes and Protocols: Synergistic Anti-Cancer Effects of Cdc7-IN-19 in Combination with Chemotherapy Agents

For Research Use Only.

Introduction

Cell Division Cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and the maintenance of genome stability.[1] It is a critical component of the DNA replication checkpoint, ensuring that DNA synthesis is complete and accurate before cells enter mitosis.[1] In many cancer cells, the expression and activity of Cdc7 are upregulated, making it an attractive target for cancer therapy.[2]

Cdc7-IN-19 is a potent and selective inhibitor of Cdc7 kinase. Its mechanism of action involves blocking the phosphorylation of the minichromosome maintenance (MCM) complex, which is essential for the unwinding of DNA at replication origins.[3] Inhibition of Cdc7 leads to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells, which are often more dependent on efficient DNA replication for their rapid proliferation and survival.[4]

Standard chemotherapy agents, such as platinum-based compounds, antimetabolites, and topoisomerase inhibitors, function by inducing DNA damage. Cancer cells, however, can develop resistance to these agents through various mechanisms, including enhanced DNA repair. By inhibiting a key component of the DNA replication machinery, this compound can potentiate the effects of these DNA-damaging agents, leading to a synergistic anti-cancer effect. This application note provides an overview of the preclinical data supporting the combination of this compound with various chemotherapy agents and detailed protocols for evaluating this synergy in a research setting.

Synergy with Chemotherapy Agents: Preclinical Evidence

Preclinical studies have demonstrated that inhibiting Cdc7 can enhance the efficacy of various chemotherapy drugs across different cancer types. The combination of a Cdc7 inhibitor with DNA-damaging agents has been shown to lead to increased apoptosis and cell cycle arrest in cancer cells.[4]

A notable example is the synergistic effect observed between the Cdc7 inhibitor XL413 (a compound structurally related to this compound) and the chemotherapeutic agents cisplatin and etoposide in chemo-resistant small-cell lung cancer (SCLC) cells.[4]

Quantitative Data Summary